molecular formula C17H20F3N5S B6457142 2-cyclopropyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549022-17-3

2-cyclopropyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B6457142
CAS RN: 2549022-17-3
M. Wt: 383.4 g/mol
InChI Key: FJOZNVPJJWMRSL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, a piperazine ring, and a cyclopropyl group. These functional groups are common in many biologically active compounds .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrimidine ring is also aromatic and planar. The piperazine ring is a saturated six-membered ring with two nitrogen atoms.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present in it.

Future Directions

Thiazoles and pyrimidines are areas of active research due to their presence in many biologically active compounds. Future research may focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5S/c1-11-21-13(10-26-11)9-24-4-6-25(7-5-24)15-8-14(17(18,19)20)22-16(23-15)12-2-3-12/h8,10,12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOZNVPJJWMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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